6-Methoxy-2-(3-methoxyphenyl)-1H-indole chemical structure
6-Methoxy-2-(3-methoxyphenyl)-1H-indole chemical structure
An In-Depth Technical Whitepaper on the Structural, Synthetic, and Pharmacological Profiling of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole
Executive Summary
In modern medicinal chemistry, the 2-arylindole scaffold is recognized as a privileged structure capable of interacting with multiple high-value biological targets. Specifically, 6-Methoxy-2-(3-methoxyphenyl)-1H-indole represents a highly tuned derivative within this class. By strategically positioning methoxy electron-donating groups at the 6-position of the indole core and the 3-position of the phenyl ring, this molecule achieves a specific steric and electronic profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the optimal synthetic methodologies, and the dual pharmacological pathways—namely Estrogen Receptor (ER) modulation and tubulin polymerization inhibition—that make this compound a critical asset in oncology drug development[1][2].
Physicochemical Profiling & Structural Analysis
The molecular architecture of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole provides a rigid, planar framework essential for deep-pocket receptor binding. The methoxy groups serve as critical hydrogen-bond acceptors, while the indole nitrogen acts as a hydrogen-bond donor, creating a highly specific pharmacophore model.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Analytical Significance |
|---|---|---|
| Chemical Formula | C16H15NO2 | Defines the exact mass for HRMS validation. |
| Molecular Weight | 253.30 g/mol | Used for stoichiometric calculations in synthesis. |
| Exact Mass[M+H]+ | 254.1176 Da | Target m/z for ESI-TOF mass spectrometry. |
| H-Bond Donors | 1 (Indole N-H) | Critical for binding to the ER and tubulin active sites. |
| H-Bond Acceptors | 2 (Methoxy -OCH3) | Facilitates interactions with polar residues in target proteins. |
| Topological Polar Surface Area | 34.0 Ų | Indicates excellent membrane permeability and bioavailability. |
Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While classical Fischer indole synthesis can yield 2-arylindoles, it often suffers from poor regioselectivity when asymmetric ketones are used[3]. To ensure absolute structural fidelity, a convergent Suzuki-Miyaura cross-coupling approach is the industry standard[4]. This method reacts 2-bromo-6-methoxy-1H-indole with (3-methoxyphenyl)boronic acid.
Table 2: Optimized Suzuki-Miyaura Coupling Parameters
| Parameter | Selection | Causal Rationale |
|---|---|---|
| Aryl Halide | 2-Bromo-6-methoxy-1H-indole | C2-bromination provides high regioselectivity, avoiding isomeric mixtures. |
| Boronic Acid | (3-Methoxyphenyl)boronic acid | A stable, highly reactive nucleophilic partner that undergoes rapid transmetalation. |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | The bidentate dppf ligand prevents catalyst deactivation and provides necessary steric bulk. |
| Base | K2CO3 (2.0 equiv) | A mild inorganic base that forms the reactive boronate complex without degrading the indole. |
| Solvent System | 1,4-Dioxane / H2O (4:1) | The biphasic system solubilizes substrates; water accelerates the transmetalation step. |
| Temperature | 90 °C | Provides optimal thermal energy to overcome the activation barrier of the catalytic cycle. |
Step-by-Step Experimental Protocol
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Preparation & Stoichiometry : In a Schlenk flask, combine 2-bromo-6-methoxy-1H-indole (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.2 equiv). Add the solvent system (1,4-Dioxane/H2O, 4:1). Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions, ensuring complete conversion of the valuable indole halide.
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Atmospheric Control : Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen is a potent poison for Pd(0) species, leading to irreversible oxidation to inactive Pd(II) complexes. Rigorous degassing ensures the catalytic cycle remains active.
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Catalytic Activation : Add K2CO3 (2.0 equiv) and Pd(dppf)Cl2 (5 mol%) under a positive argon flow. Seal the flask and heat to 90 °C for 12 hours. Causality: The mild base activates the boronic acid for the rate-limiting transmetalation step, while the elevated temperature drives the oxidative addition of the strong C-Br bond.
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Quenching & Extraction : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4. Causality: Brine removes water-soluble inorganic salts and residual boronic acid. Na2SO4 removes trace water that would otherwise interfere with chromatographic resolution.
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Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Pharmacological Relevance & Mechanistic Pathways
The 6-Methoxy-2-(3-methoxyphenyl)-1H-indole scaffold exhibits polypharmacology, making it highly valuable in oncology.
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Estrogen Receptor (ER) Modulation : Foundational work by von Angerer established 2-phenylindoles as potent ER modulators[1][5]. The molecule's planar structure mimics the steroidal backbone of 17β-estradiol. The specific placement of the methoxy groups allows the compound to competitively bind to the ER ligand-binding domain. Depending on the cellular context, it can recruit corepressors, acting as a pure antagonist to inhibit hormone-dependent mammary tumor growth[6].
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Tubulin Polymerization Inhibition : The 2-arylindole core acts as an excellent bioisostere for the cis-stilbene geometry found in combretastatin A-4 (CA-4)[2]. It binds with high affinity to the colchicine site at the α/β-tubulin interface. This binding prevents microtubule assembly, leading to rapid G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis[2].
Dual mechanisms of 6-Methoxy-2-(3-methoxyphenyl)-1H-indole targeting ER and tubulin.
Analytical Characterization: A Self-Validating System
To guarantee the integrity of the synthesized compound before advancing to biological assays, a tripartite orthogonal analytical system must be employed. Relying on a single method introduces blind spots; this workflow ensures absolute structural and purity confirmation.
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Nuclear Magnetic Resonance (NMR) : ^1H NMR is utilized to confirm the disappearance of the C2-proton (indicating successful cross-coupling) and the presence of the distinct indole N-H broad singlet (~11.5 ppm). ^13C NMR verifies the integration of the two methoxy carbons (~55 ppm).
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High-Resolution Mass Spectrometry (HRMS) : ESI-TOF mass spectrometry is employed to confirm the exact mass. The presence of the [M+H]+ peak at m/z 254.1176 validates the molecular formula (C16H15NO2) and rules out des-bromo or homocoupled impurities.
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Reverse-Phase HPLC : Conducted using a C18 column with a Water/Acetonitrile (0.1% TFA) gradient. A single sharp peak at 254 nm confirms >95% purity, validating the batch for in vitro testing.
Step-by-step synthetic workflow and self-validating analytical characterization system.
References[1] Erwin Von Angerer, Jelica Prekajac, Josef Strohmeier. "2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat." Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm00377a011[6] C. Biberger, E. von Angerer. "2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity." The Journal of Steroid Biochemistry and Molecular Biology. URL: https://pubmed.ncbi.nlm.nih.gov/8809187/[3] "One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation." PMC / NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11306359/[2] "Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization." PMC / NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017024/[4] "Pd‐catalyzed Suzuki–Miyaura coupling of aryl chlorides and arylboronic acids." ResearchGate. URL: https://www.researchgate.net/publication/262696615_A_Highly_Efficient_Monophosphine_Ligand_for_Parts_per_Million_Levels_Pd-Catalyzed_Suzuki-Miyaura_Coupling_of_HeteroAryl_Chlorides
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- 1. pubs.acs.org [pubs.acs.org]
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- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
